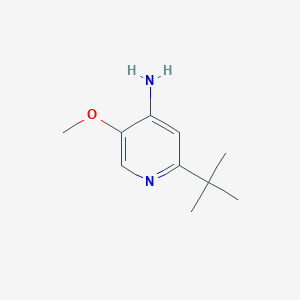

















|
REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=O.C([N:10]([CH2:14]C)C(C)C)(C)C.[N-:16]=[N+]=[N-].[Na+].[CH2:20](O)[C:21]1[CH:26]=CC=C[CH:22]=1.[CH2:28](O)[CH3:29].O>CC(C)=O.C1(C)C=CC=CC=1.[OH-].[OH-].[Pd+2].O>[C:21]([C:28]1[CH:29]=[C:6]([NH2:16])[C:5]([O:4][CH3:2])=[CH:14][N:10]=1)([CH3:26])([CH3:22])[CH3:20] |f:2.3,5.6,9.10.11|
|


|
Name
|
acyl azide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.15 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.05 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
|
Name
|
acid
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.05 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
400 μL
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ethanol water
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O.O
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 0.5 h at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred an additional 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
STIRRING
|
|
Details
|
the resultant slurry was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with methylene chloride
|
|
Type
|
ADDITION
|
|
Details
|
Toluene (2 mL) was added to the combined extracts which
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were subsequently dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a volume of 1 mL (Caution was taken to avoid complete concentration)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed an additional 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration of the residue through a plug of silica-gel with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
provided the crude Cbz-protected aniline
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
shaken at room temperature for 0.25 h
|
|
Duration
|
0.25 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solution was then filtered through diatomaceous earth
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica-gel chromatography (ethyl acetate)
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=NC=C(C(=C1)N)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 95 mg | |
| YIELD: PERCENTYIELD | 56% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |